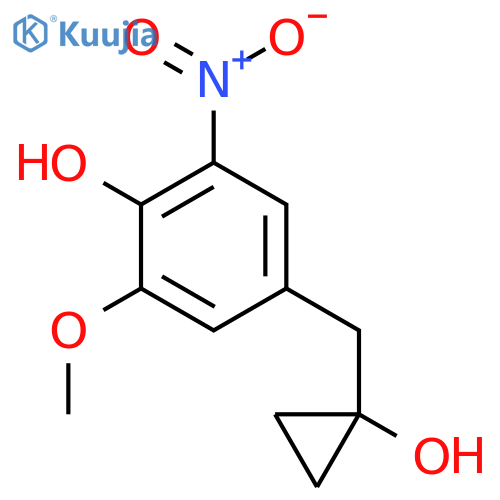Cas no 2229562-76-7 (4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol)

2229562-76-7 structure
商品名:4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol
4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol
- 4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol
- EN300-1780875
- 2229562-76-7
-
- インチ: 1S/C11H13NO5/c1-17-9-5-7(6-11(14)2-3-11)4-8(10(9)13)12(15)16/h4-5,13-14H,2-3,6H2,1H3
- InChIKey: LZYNHWVJWVOFHM-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=C(C(=C(C=2)[N+](=O)[O-])O)OC)CC1
計算された属性
- せいみつぶんしりょう: 239.07937252g/mol
- どういたいしつりょう: 239.07937252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 95.5Ų
4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1780875-1.0g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1780875-1g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-5g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 5g |
$3147.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-0.25g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-10.0g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1780875-0.05g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-5.0g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1780875-0.1g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-10g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 10g |
$4667.0 | 2023-09-20 | ||
| Enamine | EN300-1780875-2.5g |
4-[(1-hydroxycyclopropyl)methyl]-2-methoxy-6-nitrophenol |
2229562-76-7 | 2.5g |
$2127.0 | 2023-09-20 |
4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
2229562-76-7 (4-(1-hydroxycyclopropyl)methyl-2-methoxy-6-nitrophenol) 関連製品
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
